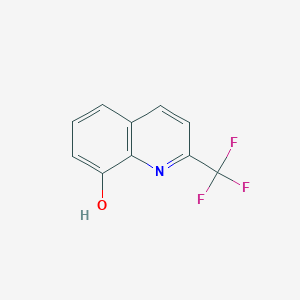

2-Trifluoromethylquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41192-80-7 |

|---|---|

Molecular Formula |

C10H6F3NO |

Molecular Weight |

213.16 g/mol |

IUPAC Name |

2-(trifluoromethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |

InChI Key |

FXNSHSNDMVVZGU-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)F |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 Trifluoromethylquinolin 8 Ol and Its Analogues

Classical and Contemporary Synthetic Routes to the Core 2-Trifluoromethylquinolin-8-ol Scaffold

The formation of the fundamental this compound framework can be achieved through established cyclization and annulation reactions, followed by regioselective functionalization.

Cyclization Reactions and Annulation Strategies for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical named reactions providing access to this scaffold. These methods typically involve the condensation of an aniline (B41778) derivative with a three-carbon component. For the synthesis of this compound, 2-aminophenol (B121084) would be the logical aniline starting material, reacting with a trifluoromethylated three-carbon synthon.

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction , are foundational methods for quinoline synthesis. iipseries.orgnih.govwikipedia.org The Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org A modified Skraup reaction is a common method for the synthesis of 8-hydroxyquinoline (B1678124) from o-aminophenol. researchgate.net The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ, reacting with anilines under acidic conditions. nih.govwikipedia.org The condensation of α,β-unsaturated trifluoromethyl ketones with anilines has been shown to produce 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net

The Combes quinoline synthesis offers another route, involving the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org To obtain a 2-trifluoromethylquinoline, a trifluoromethyl-β-diketone is required. The regioselectivity of the cyclization can be influenced by the steric bulk of the substituents on the diketone. wikipedia.org

The Friedländer annulation is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, under acidic or basic catalysis. organic-chemistry.orgwikipedia.orgnih.govalfa-chemistry.com This method is known for its efficiency and versatility in producing polysubstituted quinolines. For the synthesis of the target molecule, a 2-aminoaryl ketone with a trifluoromethyl group at the appropriate position would be a key intermediate.

A contemporary approach involves the cyclization of anilines with ethyl trifluoroacetoacetate. beilstein-journals.org This method has been successfully employed in the synthesis of brominated 2-trifluoromethyl-4-quinolone, a precursor to further functionalized derivatives. beilstein-journals.org

Table 1: Classical and Contemporary Cyclization Reactions for 2-Trifluoromethylquinoline Scaffolds

| Reaction Name | Aniline Component | Three-Carbon Component | Key Reagents/Conditions | Product Type |

| Skraup Synthesis | Substituted Aniline | Glycerol | H₂SO₄, Oxidizing Agent | Substituted Quinoline |

| Doebner-von Miller | Substituted Aniline | α,β-Unsaturated Trifluoromethyl Ketone | Acid Catalyst | 2-Trifluoromethylquinoline |

| Combes Synthesis | Substituted Aniline | Trifluoromethyl-β-diketone | Acid Catalyst (e.g., PPA) | 2-Trifluoromethylquinoline |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone | Ketone with α-methylene | Acid or Base Catalyst | Substituted Quinoline |

| Anilide Cyclization | Substituted Aniline | Ethyl Trifluoroacetoacetate | Polyphosphoric Acid | 2-Trifluoromethyl-4-quinolone |

Regioselective Functionalization Techniques for Quinoline Derivatization

Once the core quinoline ring is formed, regioselective functionalization is crucial for introducing or modifying substituents. Directing the functionalization to specific positions on the quinoline ring is a significant challenge.

C-H Activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.govmdpi.com Transition metal-catalyzed C-H activation allows for the direct introduction of functional groups at specific positions, often with high selectivity. nih.govmdpi.com For instance, palladium-catalyzed C2 arylation of quinolines has been reported. mdpi.com

Halogenation is a common method to introduce a handle for further derivatization. Metal-free protocols for the regioselective C5-H halogenation of 8-substituted quinolines have been developed. nih.govresearchgate.netrsc.org These reactions often proceed under mild conditions with high yields and excellent regioselectivity. For example, using trihaloisocyanuric acid as the halogen source allows for the efficient chlorination or bromination at the C5 position of various 8-substituted quinolines. nih.govresearchgate.netrsc.org

Advanced Synthetic Strategies for this compound Derivatives and Analogues

Building upon the core scaffold, advanced synthetic strategies enable the creation of a diverse library of this compound derivatives with increased structural complexity.

Post-Cyclization Modifications on the Quinoline Ring System

After the formation of the quinoline ring, various modifications can be performed to introduce new functional groups or alter existing ones. A key strategy involves the introduction of halogen atoms, which then serve as versatile handles for cross-coupling reactions.

A notable example is the synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines from their corresponding brominated precursors via palladium-catalyzed Sonogashira reactions . beilstein-journals.orgnih.govresearchgate.net This approach allows for the introduction of various substituted acetylene (B1199291) moieties onto the quinoline core in good to excellent yields. beilstein-journals.orgnih.govresearchgate.net The reaction conditions are typically mild, involving a palladium catalyst, a copper co-catalyst, and a base in a suitable solvent. beilstein-journals.orgnih.govresearchgate.net

Introduction of Diverse Substituents through Established and Novel Coupling Reactions

Cross-coupling reactions are indispensable tools for the derivatization of the 2-trifluoromethylquinoline scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.org It has been successfully applied to the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from the corresponding 6-bromoquinoline (B19933) precursors. rsc.org This reaction demonstrates the feasibility of introducing various amine substituents onto the quinoline ring. rsc.org

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction has been used to couple both aryl and hetaryl chlorides with aminomethyltrifluoroborates. nih.gov

The Heck reaction , another palladium-catalyzed process, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgwikipedia.org This reaction provides a means to introduce alkenyl substituents onto the quinoline ring.

Table 2: Cross-Coupling Reactions for Derivatization of 2-Trifluoromethylquinolines

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Bond Formed |

| Sonogashira | Bromo-2-trifluoromethylquinoline | Terminal Alkyne | Pd(PPh₃)₄, CuI | C-C (sp) |

| Buchwald-Hartwig | Bromo-2-trifluoromethylquinoline | Amine | Pd Catalyst, Ligand | C-N |

| Suzuki-Miyaura | Halo-2-trifluoromethylquinoline | Organoboron Compound | Pd Catalyst, Base | C-C (sp²) |

| Heck | Halo-2-trifluoromethylquinoline | Alkene | Pd Catalyst, Base | C-C (sp²) |

Multi-component Reactions and Tandem Processes for Structural Complexity

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. A new synthetic pathway to diverse 2-substituted quinolines has been developed based on a multicomponent reaction, which has been applied in both solution-phase and solid-phase synthesis. nih.gov These strategies are highly valuable for generating libraries of structurally diverse quinoline derivatives.

Application of Trifluoromethyl Building Blocks in Quinoline Skeleton Construction

A primary strategy for constructing the 2-trifluoromethylquinoline core involves the cyclization of anilines with appropriate trifluoromethyl-containing building blocks. beilstein-journals.orgnih.gov One of the most common and direct methods is the reaction of anilines with ethyl trifluoroacetoacetate. beilstein-journals.orgnih.gov This approach, a variation of the Conrad-Limpach synthesis, allows for the direct incorporation of the CF3 group at the 2-position of the quinoline ring system.

For instance, the synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) begins with the reaction of 2-bromoaniline (B46623) and ethyl trifluoroacetoacetate. beilstein-journals.org This initial cyclization selectively yields 8-bromo-2-trifluoromethyl-4-quinolone. beilstein-journals.org The subsequent conversion of the quinolone to the corresponding quinoline is achieved through treatment with a brominating agent like phosphorus oxybromide (POBr3). nih.gov

Other trifluoromethyl building blocks are also employed in various cyclization strategies. α,β-Unsaturated ketones featuring a trifluoromethyl group are valuable precursors for creating trifluoromethyl-containing heterocyclic systems, which frequently exhibit significant biological activities. researchgate.net Similarly, CF3-alkenes can be used to synthesize 2-trifluoromethylated quinolines. rsc.org The process can involve the reaction of α-CF3-enamines (prepared from haloalkenes) with 2-nitrobenzaldehydes, followed by a reduction and intramolecular cyclization to form the quinoline ring. rsc.org Trifluoromethylnitrones also serve as versatile building blocks, particularly in cycloaddition reactions, for synthesizing a range of trifluoromethyl-containing heterocycles. rsc.org

The choice of building block is crucial and dictates the reaction pathway and the final substitution pattern on the quinoline nucleus.

Table 1: Examples of Trifluoromethyl Building Blocks in Quinoline Synthesis

| Building Block | Reactant | Product | Reference |

|---|---|---|---|

| Ethyl trifluoroacetoacetate | 2-Bromoaniline | 8-Bromo-2-trifluoromethyl-4-quinolone | beilstein-journals.org |

Catalytic Approaches in 2-Trifluoromethylquinoline Synthesis

Catalysis offers efficient and selective routes to 2-trifluoromethylquinolines, often under milder conditions than classical methods. Both transition metal-catalyzed and metal-free protocols have been developed, reflecting a broader trend towards sustainable chemical synthesis.

Transition metals, particularly palladium and rhodium, are extensively used to catalyze the formation of 2-trifluoromethylquinolines. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been successfully applied to pre-functionalized 2-trifluoromethylquinolines to introduce further complexity. beilstein-journals.orgnih.gov For example, 4,8-dibromo-2-(trifluoromethyl)quinoline can undergo a double Sonogashira coupling with various terminal alkynes. beilstein-journals.org

The choice of catalyst and ligand is critical for achieving high yields and selectivity. In the Sonogashira coupling of 4,8-dibromo-2-(trifluoromethyl)quinoline with phenylacetylene (B144264), initial tests with Pd(OAc)2 and the XPhos ligand resulted in a quantitative yield of the bis-alkynylated product. nih.gov Further optimization showed that a simpler catalyst system, Pd(PPh3)4, also provided quantitative yields at a loading of 2.5 mol %. beilstein-journals.orgnih.gov Reducing the catalyst loading further led to a decrease in yield, highlighting the importance of catalyst concentration. nih.gov

Rhodium catalysis has been employed in redox-neutral [3+3] annulation reactions between anilines and CF3-ynones to construct the 2-trifluoromethylquinoline skeleton. rsc.org This method provides a direct route to substituted 4-aryl-2-(trifluoromethyl)quinolines. rsc.org

Table 2: Optimization of Palladium-Catalyzed Sonogashira Reaction

| Catalyst (mol %) | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)2 (5) | XPhos | 100 | nih.gov |

| Pd(OAc)2 (2.5) | XPhos | 100 | nih.gov |

| Pd(PPh3)4 (2.5) | PPh3 | 100 | beilstein-journals.orgnih.gov |

| Pd(PPh3)4 (1) | PPh3 | 85 | nih.gov |

Reaction Conditions: Catalyst, ligand, CuI (5 mol %), phenylacetylene (3.0 equiv), dioxane, NEt3, 100 °C, 6 h. beilstein-journals.org

In alignment with the principles of green chemistry, metal-free and organocatalytic methods for quinoline synthesis have gained significant traction. rsc.org These approaches avoid the use of potentially toxic and expensive heavy metals.

One such strategy involves a [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which serve as both the C1 synthon and the source of the fluoroalkyl group. organic-chemistry.org This method proceeds without any catalyst or additive, offering a concise and environmentally friendly route to 2-fluoroalkylated quinolines. organic-chemistry.org

Organocatalysis provides another avenue for the sustainable synthesis of these skeletons. A recently developed method utilizes the activation of the C-N bond in N-[(α-trifluoromethyl)vinyl]isatins, catalyzed by an organic base, to construct 2-trifluoromethylquinoline-4-carboxamides. ccspublishing.org.cn This approach is notable for being a transition-metal-free, one-step methodology that directly installs a valuable carboxamide functional group at the 4-position, a feature known to be important for biological activity. ccspublishing.org.cn Such protocols are highly desirable as they often use readily available starting materials and proceed under mild conditions. ccspublishing.org.cnnih.gov

Table 3: Comparison of Synthetic Approaches

| Method | Catalyst Type | Key Reactants | Key Feature | Reference |

|---|---|---|---|---|

| Conrad-Limpach | Acid-catalyzed | Anilines, Ethyl trifluoroacetoacetate | Direct incorporation of CF3 group | beilstein-journals.org |

| Sonogashira Coupling | Palladium | Brominated 2-CF3-quinolines, Alkynes | C-C bond formation on quinoline core | beilstein-journals.orgnih.gov |

| [3+3] Annulation | Rhodium | Anilines, CF3-ynones | Direct quinoline ring construction | rsc.org |

| [5+1] Cyclization | Metal-Free | 2-Vinylanilines, Polyfluoroalkanoic acids | Catalyst- and additive-free | organic-chemistry.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 2 Trifluoromethylquinolin 8 Ol

Electrophilic and Nucleophilic Transformations on the Quinoline (B57606) Framework

Electrophilic Aromatic Substitution:

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating hydroxyl group at the 8-position enhances the electron density of the carbocyclic ring, facilitating electrophilic attack. Conversely, the trifluoromethyl group at the 2-position is a strong deactivating group due to its powerful electron-withdrawing inductive effect. study.comwikipedia.orgminia.edu.eg

The directing effect of these substituents plays a crucial role in determining the regioselectivity of electrophilic substitution. The hydroxyl group is an ortho, para-director, activating the positions C5 and C7. The trifluoromethyl group is a meta-director within the pyridine (B92270) ring, but its deactivating influence extends to the entire molecule. study.comminia.edu.eg Therefore, electrophilic substitution on 2-trifluoromethylquinolin-8-ol is predicted to occur preferentially at the C5 and C7 positions of the benzene ring, driven by the activating and directing effect of the hydroxyl group. Theoretical studies on 8-hydroxyquinoline (B1678124) have shown that the electron density is highest at positions C2, C4, C5, and C7, making them susceptible to electrophilic attack. researchgate.netsemanticscholar.org

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 8 | Activating (+M, -I) | ortho, para (to C7 and C5) |

| -CF3 | 2 | Deactivating (-I) | meta (to C3) |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the quinoline ring is generally favored at the C2 and C4 positions, which are electron-deficient. The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position would further activate this position, as well as the C4 position, towards nucleophilic attack. nih.govresearchgate.net However, the 8-hydroxy group does not significantly influence the reactivity of the pyridine ring towards nucleophiles. Therefore, it is plausible that under suitable conditions, a strong nucleophile could displace a leaving group at the C4 position, should one be present. Direct displacement of hydrogen is less likely but has been observed in highly activated systems. nih.gov

Radical and Pericyclic Reactions Involving the Trifluoromethyl Group and Quinoline Moiety

Radical Reactions:

The trifluoromethyl group is generally stable towards radical reactions. However, it can participate in radical processes under specific conditions. For instance, the trifluoromethyl radical (•CF3) itself is electrophilic and highly reactive. wikipedia.org While reactions involving the generation of a radical on the this compound molecule have not been specifically documented, it is conceivable that radical abstraction of the phenolic hydrogen could occur. The C-F bonds in the trifluoromethyl group are very strong, making their homolytic cleavage difficult. ccspublishing.org.cn Defluorinative functionalization of trifluoromethyl groups via radical intermediates has been reported for other aromatic systems, suggesting that under reductive conditions, this compound could potentially undergo transformations involving the CF3 group. ccspublishing.org.cn

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the conservation of orbital symmetry. ebsco.comwikipedia.org The quinoline framework, as a heteroaromatic system, can participate in pericyclic reactions such as cycloadditions and electrocyclizations, although this often requires overcoming the aromatic stabilization energy. There are no specific reports on pericyclic reactions involving this compound in the literature reviewed. In principle, the quinoline ring could act as a diene or a dienophile in Diels-Alder reactions, but the presence of the substituents would significantly influence the feasibility and regioselectivity of such transformations. Photochemical cyclization is a known reaction for some quinoline derivatives, leading to the formation of new ring systems. rsc.orgresearchgate.net

Intramolecular Cyclizations and Rearrangements in Quinoline Systems

While specific examples for this compound are not available, the quinoline scaffold is known to undergo various intramolecular cyclizations and rearrangements, often driven by the introduction of suitable functional groups.

Intramolecular Cyclization:

Palladium-catalyzed intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides is a known method for synthesizing substituted quinolines. rsc.org

Electrophilic cyclization of N-(2-alkynyl)anilines can produce a variety of substituted quinolines under mild conditions. nih.gov

Cascade reactions involving intramolecular cyclization have been used to synthesize fused tetracyclic quinoline derivatives. nih.gov

These examples suggest that if this compound were appropriately functionalized, for example at the C7 position, it could serve as a precursor for the synthesis of more complex, fused heterocyclic systems.

Rearrangements:

Photorearrangement reactions have been observed in certain quinoline-protected dialkylanilines, leading to Hofmann-Martius type products. nih.gov While this is a specific example, it highlights the potential for rearrangements within the quinoline system under photochemical conditions. Thermal rearrangements are also known for other heterocyclic systems and could potentially occur with appropriately substituted quinoline derivatives.

Elucidation of Reaction Mechanisms through Kinetic, Spectroscopic, and Computational Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic, spectroscopic, and computational methods. researchgate.netigi-global.com

Kinetic Studies:

Kinetic studies are fundamental to determining reaction rates, orders, and activation parameters, which provide insights into the transition state of a reaction. For electrophilic or nucleophilic substitution reactions on this compound, kinetic analysis could help to quantify the activating and deactivating effects of the substituents. acs.orgresearchgate.net

Spectroscopic Methods:

Spectroscopic techniques are invaluable for identifying reactants, products, and importantly, transient intermediates in a reaction pathway. researchgate.netirma-international.org

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, 19F, and 15N NMR can be used to track the disappearance of starting materials and the appearance of products, as well as to characterize the structure of any observable intermediates. wikipedia.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy: These techniques can monitor changes in functional groups and conjugation during a reaction.

Mass Spectrometry (MS): MS can be used to identify reaction products and intermediates by their mass-to-charge ratio. wikipedia.org

Computational Studies:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. acs.orgrsc.org

Transition State Searching: Computational methods can be used to locate transition state structures and calculate their energies, providing a theoretical basis for reaction pathways and regioselectivity.

Reaction Coordinate Profiling: The entire energy profile of a proposed reaction mechanism can be mapped out, helping to identify the rate-determining step and the feasibility of different pathways.

Molecular Orbital Analysis: Analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity and selectivity of the molecule. researchgate.netsemanticscholar.org For example, computational studies on the amidation of quinoline N-oxide have been used to explain the observed regioselectivity. acs.org Similarly, DFT studies have been employed to understand the electrophilic substitution patterns in 8-hydroxyquinoline. orientjchem.org

Although no specific mechanistic studies for this compound were found, the application of these standard techniques would be essential to fully understand its chemical behavior.

Coordination Chemistry and Ligand Applications of 2 Trifluoromethylquinolin 8 Ol

Design Principles for 2-Trifluoromethylquinolin-8-ol as a Chelating Ligand

The design of this compound as a chelating ligand is rooted in the well-established coordination properties of the 8-hydroxyquinoline (B1678124) (oxine) scaffold, which are systematically modified by the introduction of a trifluoromethyl (CF3) group at the 2-position. The foundational 8-hydroxyquinoline molecule is a classic monoprotic, bidentate chelating agent, featuring two donor atoms—a phenolic oxygen and a heterocyclic nitrogen—that readily form stable five-membered chelate rings with a wide range of metal ions. nih.govscirp.orgscirp.orgdovepress.com The stereochemistry of this framework is such that both donor atoms can bind to a single metal atom without inducing severe steric strain. google.com

The strategic placement of the trifluoromethyl group at the C-2 position, adjacent to the nitrogen donor atom, is a key design feature intended to modulate the ligand's electronic and steric properties. The CF3 group is one of the strongest electron-withdrawing groups in organic chemistry. beilstein-archives.org This profound inductive effect decreases the electron density on the quinoline (B57606) ring system, which in turn lowers the basicity of both the nitrogen and the phenolate (B1203915) oxygen donor atoms. researchgate.net A direct consequence of this reduced basicity is a lower acid dissociation constant (pKa) for this compound compared to the unsubstituted 8-hydroxyquinoline. researchgate.netherts.ac.uk This electronic modification directly influences the thermodynamic stability and redox properties of the resulting metal complexes.

Furthermore, the CF3 group introduces significant steric bulk near the metal coordination site. Steric hindrance is a critical factor in the design of chelating agents, as it can affect complex stability, coordination geometry, and the accessibility of the metal center for catalytic reactions. nih.gov The presence of this bulky group can also enhance the metabolic and chemical stability of the ligand and its metal complexes due to the strength of the C-F bonds. mdpi.com

Metal Complexation Studies and Diverse Coordination Modes with Transition Metals and Other Elements

As a derivative of 8-hydroxyquinoline, this compound functions as a potent, bidentate chelating ligand, coordinating to metal ions through its deprotonated phenolic oxygen and the quinoline nitrogen atom. scirp.org This (N,O) donor set allows for the formation of stable complexes with a broad spectrum of elements, particularly transition metals.

Studies on analogous 2-substituted 8-hydroxyquinolines demonstrate the formation of neutral complexes, typically with a 2:1 or 3:1 ligand-to-metal stoichiometric ratio. researchgate.netmdpi.com When two ligands coordinate to a divalent or trivalent metal ion (forming ML2 type complexes), the resulting geometry can be square planar or tetrahedral, depending on the metal ion and other coordinated species (like water molecules). scirp.orgscirp.org For instance, Cu(II) complexes with 8-hydroxyquinoline often adopt a square-planar geometry, while Co(II) and Ni(II) complexes can form octahedral structures by coordinating two additional water molecules. scirp.orgscirp.org

In the case of trivalent metal ions such as Cr(III), Al(III), or Fe(III), three ligands typically coordinate to the metal center to form neutral ML3 complexes. mdpi.com These complexes commonly adopt a propeller-like, six-coordinate octahedral geometry. mdpi.com Single-crystal X-ray diffraction studies on related Cr(III) complexes with 2-substituted 8-hydroxyquinolines have confirmed this mer-octahedral coordination environment. mdpi.com The resulting complexes are often highly stable in both solid and solution phases. mdpi.com

The table below summarizes the expected coordination behavior of this compound with various metal ions, based on the established chemistry of related 8-hydroxyquinoline derivatives.

| Metal Ion | Typical Stoichiometry (M:L) | Common Coordination Number | Likely Geometry |

| Cu(II) | 1:2 | 4 | Square Planar |

| Ni(II) | 1:2 | 6 (with 2 H₂O) | Octahedral |

| Co(II) | 1:2 | 6 (with 2 H₂O) | Octahedral |

| Zn(II) | 1:2 | 4 or 6 | Tetrahedral or Octahedral |

| Cr(III) | 1:3 | 6 | Octahedral |

| Fe(III) | 1:3 | 6 | Octahedral |

| Al(III) | 1:3 | 6 | Octahedral |

Catalytic Applications of Metal-2-Trifluoromethylquinolin-8-ol Complexes

The quinoline framework is a valuable scaffold in the design of chiral ligands for asymmetric catalysis. bgu.ac.ilresearchgate.net Chiral catalysts based on quinoline derivatives have been successfully employed in a variety of enantioselective transformations, including the asymmetric hydrogenation of quinolines and other substrates using ruthenium and iridium complexes. nih.govsemanticscholar.orgnih.govmdpi.com

While the development of chiral catalysts specifically from this compound is not extensively documented, the principles for its application are well-established. To create a chiral catalyst, chirality must be introduced either into the ligand itself or be a consequence of the metal's coordination sphere. This could be achieved by:

Introducing a chiral substituent: A chiral group could be attached to the quinoline ring at a position away from the coordination site (e.g., C-5 or C-7) to avoid interfering with metal binding.

Creating a chiral backbone: Modifying the quinoline structure, for instance by hydrogenating the pyridine (B92270) ring to create a chiral 8-amino-5,6,7,8-tetrahydroquinoline analogue, has proven effective for other systems. nih.govmdpi.com

Generating a chiral-at-metal center: In some octahedral complexes, the arrangement of three bidentate ligands like this compound can create a chiral, propeller-like geometry (Δ and Λ isomers). If these enantiomers can be resolved or if one is formed preferentially, the resulting complex can serve as a chiral Lewis acid catalyst.

Such catalysts could potentially be applied to a range of asymmetric reactions, leveraging the modified electronic and steric environment provided by the trifluoromethyl group to influence enantioselectivity.

The redox properties of metal complexes are central to their application in electrocatalysis. The parent 8-hydroxyquinoline ligand and its metal chelates are known to be electrochemically active. nih.govresearchgate.net The introduction of the potent electron-withdrawing trifluoromethyl group at the 2-position is expected to significantly modulate the redox behavior of the corresponding metal complexes.

Cyclic voltammetry studies on various metal oxyquinolinates show that the complexes are typically oxidizable. researchgate.net The trifluoromethyl group, by withdrawing electron density from the π-system of the ligand, lowers the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net This stabilization makes it more difficult to remove an electron from the ligand or the metal center. Consequently, metal complexes of this compound are predicted to have higher (more positive) oxidation potentials compared to their unsubstituted 8-hydroxyquinoline analogues.

This modulation of redox potential is a key strategy in designing catalysts for specific electrochemical reactions. By fine-tuning the electronic environment of the metal center, the CF3 group can help optimize the catalyst's activity and stability for processes such as oxygen reduction, hydrogen evolution, or the electrocatalytic oxidation of organic substrates. The table below illustrates the anticipated effect of the CF3 substituent on the redox potential of a metal complex.

| Ligand | Substituent at C-2 | Electronic Effect | Expected Impact on Oxidation Potential (Mn+/M(n+1)+) |

| 8-Hydroxyquinoline | -H | Neutral | Baseline |

| 2-Methyl-8-hydroxyquinoline | -CH₃ | Electron-donating | Lower (more negative) potential |

| This compound | -CF₃ | Strongly electron-withdrawing | Higher (more positive) potential |

Influence of the Trifluoromethyl Substituent on Metal-Ligand Interactions and Complex Stability

Electronic Influence: The primary electronic effect of the CF3 group is its strong inductive electron withdrawal. beilstein-archives.org This significantly reduces the basicity of the quinoline nitrogen and, to a lesser extent, the phenolate oxygen. researchgate.net A fundamental principle in coordination chemistry is that, for a given metal ion, the stability of the complex often correlates with the basicity of the ligand's donor atoms. A less basic ligand generally forms a less stable thermodynamic complex. Therefore, it is expected that the formation constants (log kf) for metal complexes of this compound may be lower than those of the parent 8-hydroxyquinoline or its electron-donating derivatives like 2-methyl-8-hydroxyquinoline. However, for certain metals, the order of stability may remain similar to other derivatives. researchgate.net

Steric Influence: The CF3 group is considerably bulkier than a hydrogen or methyl group. mdpi.com Its presence adjacent to the nitrogen donor atom creates steric hindrance around the metal center. This steric clash can weaken the metal-nitrogen bond, introduce strain into the chelate ring, and potentially destabilize the complex. nih.gov This effect is well-documented for bulky substituents at the 2-position of 8-hydroxyquinoline.

The table below summarizes the contrasting properties of the trifluoromethyl group compared to hydrogen and methyl groups at the 2-position.

| Property | -H (Hydrogen) | -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) |

| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |

| Impact on Ligand Basicity | Baseline | Increases | Decreases |

| Steric Size | Small | Moderate | Large |

| Expected Thermodynamic Stability | Baseline | Higher | Lower |

| Kinetic/Chemical Stability | Baseline | Baseline | Increased |

| Lipophilicity | Baseline | Increased | Significantly Increased |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Trifluoromethylquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F spectra, along with multidimensional experiments, a complete picture of the atomic connectivity and spatial relationships within 2-Trifluoromethylquinolin-8-ol and its derivatives can be constructed.

Application of ¹H and ¹³C NMR for Chemical Shift Assignment and Connectivity

The ¹H NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons on the quinoline (B57606) core and the hydroxyl proton. The signals for the protons on the pyridine (B92270) ring (H3, H4) and the benzene (B151609) ring (H5, H6, H7) would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the chemical shifts of adjacent protons, particularly H3 and H4, causing them to resonate at a lower field (higher ppm). Similarly, the hydroxyl group at C8 affects the electronic environment of the protons on the carbocyclic ring.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The spectrum would show ten distinct signals for the quinoline core carbons and one for the trifluoromethyl carbon. The C2 and C8 carbons, being directly attached to the electronegative CF₃ group and OH group respectively, will have their chemical shifts significantly affected. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The substituent effect of the trifluoromethyl group on ¹³C chemical shifts is a known phenomenon, where field effects are considered important in explaining the observed trends. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

|---|---|---|---|

| C2 | - | ~145-150 | q |

| C3 | ~7.5-7.8 | ~120-125 | q |

| C4 | ~8.2-8.5 | ~138-142 | d |

| C4a | - | ~140-145 | s |

| C5 | ~7.2-7.5 | ~115-120 | s |

| C6 | ~7.5-7.8 | ~130-135 | s |

| C7 | ~7.1-7.4 | ~110-115 | s |

| C8 | - | ~150-155 | s |

| C8a | - | ~135-140 | s |

| 8-OH | Variable | - | s |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Utilization of Two-Dimensional NMR Techniques for Complex Structure Determination

While 1D NMR provides essential data, complex quinoline derivatives often exhibit overlapping signals in the aromatic region, necessitating two-dimensional (2D) NMR techniques for complete assignment. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduepfl.ch For this compound, COSY would reveal correlations between adjacent protons, such as H3-H4, H5-H6, and H6-H7, confirming their connectivity within the ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlations). youtube.comprinceton.edu It is invaluable for assigning the carbon signals corresponding to each protonated carbon in the quinoline ring. magritek.commagritek.com For instance, the proton signal for H5 would show a cross-peak with the ¹³C signal for C5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two or three bonds (²JCH, ³JCH). youtube.comprinceton.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For example, the H4 proton would show a correlation to the quaternary carbon C8a, and the H5 proton would correlate to C4a and C7, confirming the fusion of the two rings.

Together, these 2D NMR experiments provide an unambiguous assignment of all proton and carbon signals, verifying the substitution pattern of the molecule. magritek.com

Investigation of Dynamic Processes and Fluxional Behavior through NMR

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. nih.gov In this compound, the rotation of the trifluoromethyl (CF₃) group around the C2-CF₃ bond is a potential dynamic process.

At ambient temperatures, this rotation is typically fast, resulting in a single sharp signal in the ¹⁹F NMR spectrum and a quartet for the CF₃ carbon in the ¹³C NMR spectrum (due to time-averaged coupling to three equivalent fluorine atoms). However, if steric hindrance is significant or at very low temperatures, this rotation can be slowed. This restricted rotation could lead to the observation of distinct signals for the non-equivalent fluorine atoms and more complex splitting patterns. DNMR studies, by analyzing spectral changes over a range of temperatures, can be used to determine the activation parameters and rotational energy barrier for this process. researchgate.net

Vibrational Spectroscopy: FT-IR and FT-Raman Studies for Functional Group Identification and Vibrational Mode Analysis

Key expected vibrational modes include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretch: Multiple weak to medium bands in the region of 3000-3100 cm⁻¹.

C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically found in the 1100-1350 cm⁻¹ range due to symmetric and asymmetric C-F stretching modes. researchgate.net

C-O Stretch and O-H Bend: Bands corresponding to the phenolic C-O stretching and O-H in-plane bending are expected in the 1200-1400 cm⁻¹ region.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to provide a complete and precise assignment of the observed vibrational bands. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | FT-IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | FT-IR, FT-Raman | 3000 - 3100 | Medium to Weak |

| C=C / C=N Ring stretch | FT-IR, FT-Raman | 1400 - 1650 | Medium to Strong |

| C-F asymmetric stretch | FT-IR | ~1280 - 1350 | Very Strong |

| C-F symmetric stretch | FT-IR | ~1100 - 1200 | Very Strong |

| C-O stretch | FT-IR | 1200 - 1260 | Strong |

| O-H in-plane bend | FT-IR | 1330 - 1420 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. ufl.edu It provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding. youtube.com

Analysis of Molecular Geometry, Conformation, and Tautomerism

An X-ray crystal structure of this compound would provide exact measurements of the molecular geometry. Data from closely related structures, such as 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, show typical C-N bond lengths in the quinoline ring to be approximately 1.31 Å and 1.36 Å. nih.gov The geometry around the carbon atom of the trifluoromethyl group is expected to be tetrahedral, with C-F bond lengths averaging around 1.35 Å. mdpi.com

A critical structural aspect of 8-hydroxyquinoline (B1678124) and its derivatives is the potential for tautomerism. scispace.comnih.gov The compound can exist in two tautomeric forms: the phenolic (enol) form and the zwitterionic (keto) form, where the hydroxyl proton has transferred to the quinoline nitrogen atom. researchgate.netresearchgate.net

Enol Form: Features a hydroxyl (-OH) group at the C8 position.

Keto (Zwitterionic) Form: Features a carbonyl (C=O) group at C8 and a protonated nitrogen atom (N⁺-H) in the pyridine ring.

Computational studies on various 8-hydroxyquinolines suggest that the enol tautomer is generally the more stable form. researchgate.net X-ray crystallography can definitively identify which tautomer is present in the solid state by precisely locating the position of the hydrogen atom. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the quinoline nitrogen, which stabilize the crystal lattice. nih.govnih.gov

Table 3: Representative Bond Parameters from Related Trifluoromethyl-Quinoline Structures

| Bond/Angle | Type | Typical Value | Reference |

|---|---|---|---|

| C-N (pyridine ring) | Bond Length | 1.31 - 1.36 Å | nih.gov |

| C-C (aromatic) | Bond Length | 1.36 - 1.42 Å | nih.gov |

| C-CF₃ | Bond Length | ~1.50 Å | mdpi.com |

| C-F | Bond Length | ~1.35 Å | mdpi.com |

| C-N-C (pyridine ring) | Bond Angle | ~116 - 118° | nih.gov |

Characterization of Intermolecular Interactions and Crystal Packing Phenomena

The supramolecular architecture of this compound derivatives in the solid state is dictated by a complex interplay of intermolecular forces. The study of these interactions and the resulting crystal packing is crucial for understanding the material's properties. Methodologies such as single-crystal X-ray diffraction and Hirshfeld surface analysis have been instrumental in elucidating these structural features.

In derivatives of this quinoline system, the crystal packing is often stabilized by a network of hydrogen bonds. For instance, in the methanol (B129727) monosolvate of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol, the supramolecular structure is sustained by O—H⋯O, N—H⋯O, and C—H⋯F hydrogen bonds. nih.gov X-ray crystallography revealed that the crystal packing consists of stacked ribbons that form grid-like structures. nih.gov In other derivatives, such as salts formed with organic acids, extensive charge-assisted hydrogen bonding involving hydroxyl, piperidinium, and carboxylate groups dictates the assembly of molecules into distinct supramolecular synthons and three-dimensional architectures. cdnsciencepub.comresearchgate.net

The planarity of the quinoline ring system is a key feature, influencing potential π-π stacking interactions. nist.gov In some related fluorinated quinoline crystals, molecules are packed in stacks of nearly parallel molecules, with stacking motifs formed due to polyfluoroarene…polyfluoroarene and heteroarene…heteroarene π-stacking interactions. nist.gov Positional disorder of fluorine atoms within the trifluoromethyl groups has also been noted in some structures, reflecting the dynamic nature of these groups within the solid state. cdnsciencepub.com

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| O—H⋯O Hydrogen Bond | Interaction between the hydroxymethine group and a methanol solvate molecule. | Forms a key part of a hydrogen-bonding ring structure involving two quinoline and two methanol molecules, creating a robust supramolecular assembly. |

| N—H⋯O Hydrogen Bond | Interaction between the piperidinyl nitrogen and the methanol solvate oxygen. | Contributes to the formation of the primary hydrogen-bonding network that sustains the crystal architecture. |

| C—H⋯F Interaction | Weak hydrogen bonds involving fluorine atoms of the trifluoromethyl groups. | Connects adjacent molecules and ribbons, contributing to the overall three-dimensional stability of the crystal lattice. |

| π-π Stacking | Interactions between the aromatic quinoline ring systems of adjacent molecules. | Leads to the formation of stacked ribbons, which is a dominant feature of the crystal packing pattern. |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of this compound, providing precise molecular weight confirmation and detailed information about its fragmentation pathways. Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) and utilizing a time-of-flight (TOF) analyzer, can determine the molecular weight with high accuracy, typically with mass errors below 5 ppm. nih.govnih.gov For this compound (C₁₀H₆F₃NO), the exact mass of the neutral molecule is 213.0401 g/mol . In positive-ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 214.0479. nih.govsigmaaldrich.com The high mass accuracy provided by this technique allows for the unambiguous confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation of the parent ion, providing valuable structural information. agsanalitica.comnih.gov The fragmentation pattern of quinoline derivatives is highly dependent on the nature and position of the substituents. nih.govresearchgate.net For this compound, the fragmentation is expected to be influenced by the stable quinoline core and the trifluoromethyl and hydroxyl groups.

Key fragmentation pathways for trifluoromethyl-substituted heterocycles often involve the loss of the CF₃ radical (a loss of 69 Da). fluorine1.ru Another common fragmentation pathway for hydroxyl- and methoxy-quinolines involves the loss of carbon monoxide (CO, a loss of 28 Da) from the molecular ion, often following an initial loss of a hydrogen or methyl radical. cdnsciencepub.com Therefore, the protonated molecule of this compound could undergo fragmentation through several key pathways:

Loss of a CF₃ radical : The [M+H]⁺ ion could lose a neutral CF₃ radical, leading to a fragment ion.

Loss of HF : Elimination of a hydrogen fluoride (B91410) molecule (a loss of 20 Da) is a common pathway for fluorinated compounds.

Loss of CO : The quinolone ring structure can lose a molecule of carbon monoxide (a loss of 28 Da).

Cleavage of the quinoline ring : The fused ring system itself can undergo characteristic cleavages, confirming the core structure. nih.govnih.gov

The analysis of these fragmentation patterns allows for the confirmation of the different structural moieties within the molecule. nih.gov

| Ion/Fragment | Formula | Predicted m/z | Proposed Origin |

|---|---|---|---|

| [M]⁺· | [C₁₀H₆F₃NO]⁺· | 213.04 | Molecular Ion (EI-MS) |

| [M+H]⁺ | [C₁₀H₇F₃NO]⁺ | 214.05 | Protonated Molecule (ESI-MS) |

| [M-HF]⁺· | [C₁₀H₅F₂NO]⁺· | 193.03 | Loss of hydrogen fluoride from the molecular ion |

| [M-CO]⁺· | [C₉H₆F₃N]⁺· | 185.05 | Loss of carbon monoxide from the molecular ion |

| [M-CF₃]⁺ | [C₉H₆NO]⁺ | 144.04 | Loss of trifluoromethyl radical from the molecular ion |

Theoretical and Computational Chemistry Investigations on 2 Trifluoromethylquinolin 8 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of quinoline (B57606) derivatives. q-chem.comgithub.io This approach is favored for its balance of computational cost and accuracy in describing electron correlation effects. q-chem.com DFT calculations are instrumental in predicting the geometry, vibrational properties, and chemical reactivity of molecules like 2-Trifluoromethylquinolin-8-ol.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. taltech.eephyschemres.org For quinoline systems, DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p), cc-pVQZ), are commonly used to calculate optimized structural parameters. researchgate.netnih.gov

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their corresponding energies. researchgate.net This is particularly relevant for understanding the flexibility of the molecule and identifying the lowest-energy conformer, which is the most populated state. taltech.ee While the quinoline ring itself is rigid, rotation of the hydroxyl and trifluoromethyl groups can be investigated. The process involves systematically changing torsion angles and performing geometry optimization at each step to map the potential energy surface. researchgate.net Theoretical calculations for related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline have been performed without imposing symmetry constraints to find the true minimum energy structure. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C2-C3 | ~1.37 Å |

| C8-C9 | ~1.42 Å | |

| N1-C2 | ~1.32 Å | |

| N1-C9 | ~1.38 Å | |

| C8-O | ~1.36 Å | |

| Bond Angle | C2-N1-C9 | ~117° |

| C7-C8-C9 | ~120° | |

| N1-C2-C3 | ~123° |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. asianpubs.org These calculations determine the normal modes of vibration, each associated with a specific frequency. asianpubs.org For a molecule like 2-methyl-8-quinolinol, which has 21 atoms, 57 normal vibrational modes are expected. asianpubs.org

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. nih.gov To improve agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor (e.g., 0.961 or 0.99). nih.govnih.gov The comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra allows for a detailed and reliable assignment of the observed vibrational bands. nih.govscispace.com For example, in related quinoline derivatives, N-H stretching modes are typically assigned in the 3300-3500 cm⁻¹ region, while C-C stretching modes of the phenyl group appear between 1200 and 1650 cm⁻¹. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3600 | ~3400-3600 |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |

| C=N Stretch (Ring) | ~1600-1650 | ~1600-1650 |

| C=C Stretch (Ring) | ~1400-1600 | ~1400-1600 |

| C-F Stretch (CF₃) | ~1100-1350 | ~1100-1350 |

| C-O Stretch | ~1200-1250 | ~1200-1250 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy is related to the ionization potential, and it is associated with the nucleophilicity of a molecule. wikipedia.orgyoutube.com The LUMO acts as an electron acceptor, with its energy being related to the electron affinity and the electrophilicity of the molecule. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity. researchgate.net

Table 3: Formulas for Chemical Reactivity Indices Derived from HOMO and LUMO Energies.

| Index | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Global Electrophilicity (ω) | ω = μ² / (2η) where μ = -χ |

Quantum Chemical Investigations of Electronic Properties and Charge Distribution

Quantum chemical calculations provide a detailed picture of how electrons are distributed within the this compound molecule. This is crucial for understanding its polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Methods like Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and hyperconjugative interactions. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution on the molecular surface. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas, indicating negative potential, are rich in electrons and are prone to electrophilic attack, while blue areas, with positive potential, are electron-deficient and susceptible to nucleophilic attack. For quinoline derivatives, negative potential is often localized around the nitrogen and oxygen atoms, while positive potential is found near the hydroxyl hydrogen.

Advanced Computational Approaches for Intermolecular Interactions and Solid-State Phenomena

Beyond the properties of a single molecule, computational methods can explore how molecules interact with each other in the solid state, which is essential for understanding crystal packing and material properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface is defined as the region where the electron density of a molecule is greater than that of all its neighbors combined. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts. nih.gov Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii. mdpi.comnih.gov

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ). nih.gov These plots provide quantitative percentages for various types of interactions. For trifluoromethyl-containing quinoline derivatives, significant contributions from H···H, H···F/F···H, and C···F contacts are typically observed. nih.govresearchgate.net For instance, in one study of a bis(trifluoromethyl)quinoline derivative, H···H and H···F/F···H interactions accounted for 40.0% and 29.4% of all contacts, respectively. nih.gov Other important interactions can include O···H/H···O from hydrogen bonding and π-π stacking between quinoline rings. nih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Trifluoromethyl-Substituted Quinoline Derivatives. nih.govnih.govresearchgate.net

| Contact Type | Percentage Contribution Range (%) | Description |

| H···H | 30 - 45 | Represents van der Waals forces and general packing. |

| H···F / F···H | 20 - 60 | Significant due to the trifluoromethyl group. |

| O···H / H···O | 5 - 20 | Indicates hydrogen bonding involving the hydroxyl group. |

| C···H / H···C | 5 - 10 | General van der Waals interactions. |

| C···F / F···C | 4 - 8 | Interactions involving the trifluoromethyl group. |

| F···F | 3 - 6 | Contacts between fluorine atoms. |

| C···C | 2 - 5 | Can indicate π-π stacking interactions between rings. |

Advanced Applications in Chemical Science and Materials Research Beyond Biological Contexts

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While many organic molecules serve as intermediates in multi-step synthetic pathways to create larger, more complex carbon skeletons, 2-Trifluoromethylquinolin-8-ol primarily functions as a critical building block or foundational ligand for the construction of highly functional metal-organic complexes. Its principal role as an "intermediate" is in the transition from a simple organic ligand to a sophisticated supramolecular assembly.

The core of its reactivity lies in the arrangement of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline (B57606) ring. These two groups form a bidentate chelation site, allowing the molecule to act as a powerful ligand that can coordinate with a wide variety of metal ions. The formation of these coordination complexes is the key synthetic step toward creating materials with tailored electronic and photophysical properties. The trifluoromethyl group, being strongly electron-withdrawing, modulates the electron density of the ring and the acidity of the hydroxyl group, thereby influencing the stability and properties of the resulting metal complex.

The primary synthetic utility of this compound is therefore not in forming new carbon-carbon or carbon-heteroatom bonds for extended organic structures, but in its complexation reaction to yield target molecules where the quinoline derivative itself is the central functional motif.

Potential Applications in Advanced Materials Science

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of next-generation materials.

The field of organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), heavily relies on metal complexes of 8-hydroxyquinoline (B1678124). The archetypal material, Tris(8-hydroxyquinolinato)aluminum (Alq3), is a benchmark electron-transporting and emissive material. Introducing a trifluoromethyl group, as in this compound, is a strategic approach to tune and enhance the properties of these materials.

The electron-withdrawing nature of the -CF3 group can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. This modification can improve electron injection and transport capabilities in an OLED device, potentially leading to lower operating voltages and higher efficiencies. Furthermore, the steric bulk of the -CF3 group can disrupt intermolecular packing (π–π stacking) in the solid state, which helps to reduce aggregation-caused quenching of luminescence and improve the amorphous stability of thin films. These factors are critical for achieving high quantum yields and long operational lifetimes in OLED devices. The electronic influence of the -CF3 group can also shift the emission wavelength of the resulting metal complex, allowing for the tuning of the emitted color.

| Property | Influence of the 2-Trifluoromethyl Group | Potential Benefit in Optoelectronics |

|---|---|---|

| Electron Affinity | Increases due to strong electron-withdrawing effect. | Improved electron injection and transport; lower turn-on voltage in OLEDs. |

| Luminescence Quantum Yield | May increase by reducing non-radiative decay pathways. | Higher brightness and efficiency of OLEDs. |

| Emission Wavelength (Color) | Induces a shift in the emission spectrum (typically a blue shift). | Enables color tuning for display and lighting applications. |

| Thermal and Morphological Stability | Enhances stability and promotes the formation of stable amorphous films. | Increased operational lifetime and reliability of devices. |

Derivatives of 8-hydroxyquinoline are widely employed as fluorescent and colorimetric chemosensors. The parent molecule is often weakly fluorescent, but upon chelation with a metal ion, its structure becomes more rigid, leading to a significant enhancement of its fluorescence emission—a phenomenon known as chelation-enhanced fluorescence (CHEF).

The introduction of a 2-trifluoromethyl group can refine the sensing capabilities of the 8-hydroxyquinoline scaffold. The strong inductive effect of the -CF3 group alters the acidity of the phenolic hydroxyl group and the basicity of the quinoline nitrogen. This electronic tuning can modify the binding affinity and selectivity of the ligand for different metal ions. For instance, it could enhance the selectivity for hard metal ions over softer ones, or vice-versa, allowing for the design of sensors that are highly specific for a particular target analyte, such as environmentally significant heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) or biologically important ions (e.g., Zn²⁺, Al³⁺). The sensor would signal the presence of the target ion through a measurable change in its fluorescence intensity or a shift in its absorption/emission wavelength.

| Sensor Parameter | Anticipated Role of this compound | Performance Indicator |

|---|---|---|

| Selectivity | Modifies electron density at the chelation site to favor specific metal ions. | High response to a target ion with minimal interference from other ions. |

| Sensitivity | Enhances the quantum yield of the metal complex, leading to a stronger signal. | Low limit of detection (LOD) for the target analyte. |

| Response Mechanism | Chelation-Enhanced Fluorescence (CHEF) upon binding to the metal ion. | Significant increase in fluorescence intensity upon analyte detection. |

| Signaling Mode | Fluorometric or colorimetric changes. | "Turn-on" fluorescence or a visible color change. |

Contributions to Analytical Chemistry Method Development and Validation

The unique physicochemical properties of this compound necessitate the development of specific and validated analytical methods for its identification, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for its separation and quantification. Such a method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The presence of the fluorinated group increases the lipophilicity of the molecule, leading to strong retention on a C18 column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with gradient elution used to ensure sharp peaks and efficient separation from impurities. Detection is readily achieved using a Diode-Array Detector (DAD) or a UV-Vis detector set to one of the absorption maxima of the quinoline chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be applied, although the polar hydroxyl group may require derivatization (e.g., silylation) to increase the compound's volatility and prevent peak tailing. GC-MS would provide excellent separation and definitive identification based on the compound's mass spectrum and fragmentation pattern.

| Parameter | Typical HPLC Method | Typical GC-MS Method |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar (e.g., DB-5ms) or mid-polar capillary column |

| Mobile Phase / Carrier Gas | Acetonitrile : Water/Buffer Gradient | Helium (Inert Carrier Gas) |

| Detection | UV-Vis or Diode-Array Detector (DAD) | Mass Spectrometer (MS) |

| Sample Preparation | Dissolution in a suitable organic solvent | Dissolution and potential derivatization of the -OH group |

UV-Visible spectrophotometry is a straightforward and powerful tool for the quantitative analysis of this compound. The quinoline ring system is a strong chromophore, exhibiting characteristic π→π* electronic transitions in the UV region. The precise positions of the absorption maxima (λmax) and the molar absorptivity (ε) are unique to the compound's structure.

This technique can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. For purity assessment, a full scan of the UV-Vis spectrum can be performed. The absence of unexpected absorption peaks can indicate the absence of chromophoric impurities, while the shape of the spectrum can serve as a qualitative identifier when compared against a certified reference standard.

| Parameter | Description | Application |

|---|---|---|

| Absorption Maxima (λmax) | Wavelengths at which the compound shows maximum UV absorbance. | Optimal wavelength setting for quantitative analysis to ensure maximum sensitivity. |

| Molar Absorptivity (ε) | A constant that relates absorbance to concentration for a specific compound at a given λmax. | Used in the Beer-Lambert law to calculate the exact concentration of the analyte. |

| Spectral Scan | Measurement of absorbance across a range of UV-Visible wavelengths. | Qualitative identification and assessment of chemical purity by detecting impurity peaks. |

Exploration of Structure-Reactivity and Structure-Property Relationships in Non-Biological Systems

Impact on Acidity and Coordination:

The -CF3 group inductively withdraws electron density from the aromatic system, leading to an increase in the acidity of the phenolic proton of the hydroxyl group at the 8-position. This enhanced acidity can facilitate deprotonation and subsequent coordination to metal ions. However, the electron-withdrawing nature of the substituent at the 2-position can also decrease the basicity of the quinoline nitrogen, potentially weakening the coordinate bond with a metal center.

Influence on Photophysical Properties:

In the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs), the electronic properties of the ligands are paramount. The introduction of electron-withdrawing groups on the 8-hydroxyquinoline framework is a known strategy to tune the emission color of the corresponding metal complexes, such as the widely studied tris(8-hydroxyquinolinato)aluminium(III) (Alq3). Generally, electron-withdrawing substituents are expected to cause a blue-shift in the emission spectrum of the metal complexes. This is attributed to the lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the ligand, which in turn affects the energy of the ligand-to-metal charge transfer (LMCT) or intraligand charge transfer (ILCT) transitions responsible for luminescence.

Structure-Reactivity in Catalysis:

The modified electronic and steric environment of this compound also suggests potential applications in catalysis. The stability and reactivity of metal complexes are crucial for their catalytic performance. The electron-deficient nature of the quinoline ring in this ligand could influence the redox properties of a coordinated metal center, making it a candidate for tuning the catalytic activity in various organic transformations. However, detailed studies on the catalytic applications of metal complexes specifically derived from this compound in non-biological reactions are limited.

Future Directions and Emerging Research Avenues for 2 Trifluoromethylquinolin 8 Ol

Q & A

Q. What are the common synthetic routes for 2-trifluoromethylquinolin-8-ol, and how are purity and regioselectivity ensured?

A typical synthesis involves cyclization of substituted aniline derivatives with trifluoromethyl ketones. For example, 8-iodo-1H-quinolin-2-one can react with trifluoromethyl reagents under CuI catalysis in refluxing isopropanol, followed by acid hydrolysis to yield the hydroxyl group at the 8-position . Purity (>97%) is achieved via flash chromatography on silica gel (e.g., dichloromethane/acetone gradients), while regioselectivity is controlled by steric and electronic effects of substituents .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : Distinct signals for the trifluoromethyl group (δ ~ -67 ppm in ¹⁹F NMR) and quinoline protons (e.g., aromatic protons at δ 7.5–8.7 ppm) .

- IR Spectroscopy : Hydroxyl stretching (~3359 cm⁻¹) and C-F vibrations (1104–1351 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 214.0) confirm molecular weight .

Q. How should researchers handle this compound to ensure safety and stability?

The compound should be stored at 0–6°C in airtight containers to prevent decomposition. Use gloves and fume hoods due to potential toxicity. Neutralize acidic byproducts (e.g., with sodium bicarbonate) during synthesis to avoid hazardous gas release .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron distribution and reactivity. For example, the electron-withdrawing trifluoromethyl group lowers the HOMO-LUMO gap, enhancing electrophilic substitution at the 4-position . Solvent effects (e.g., methanol) are modeled using polarizable continuum models (PCM) to refine dipole moments .

Q. What strategies address contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between X-ray structures (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., tautomerism). Validate via:

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Regioselectivity at the 4-position is controlled by:

- Electrophilic Aromatic Substitution : Use Lewis acids (e.g., AlCl₃) to direct halogenation or nitration .

- Transition-Metal Catalysis : Pd-mediated coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

Optimize solvent polarity (e.g., dioxane/water mixtures) and temperature to minimize side reactions .

Q. What are the challenges in scaling up the synthesis of this compound derivatives?

Key issues include:

- Purification : Replace flash chromatography with recrystallization (methanol/water) for large batches .

- Byproduct Management : Neutralize acidic byproducts (e.g., HCl) early to prevent equipment corrosion .

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 h to 2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.